Phosphonium, bis(hydroxymethyl)diphenyl-, chloride

Description

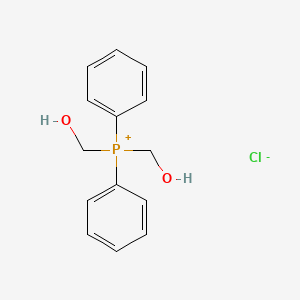

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride (chemical formula: [(C₆H₅)₂P(CH₂OH)₂]⁺Cl⁻) is a quaternary phosphonium salt characterized by two phenyl groups, two hydroxymethyl groups, and a chloride counterion. This compound is synthesized via the reaction of diphenylphosphine (HPPh₂) with aqueous formaldehyde and concentrated hydrochloric acid, yielding high quantitative efficiency . Its structure combines aromatic stability with hydroxymethyl functionality, making it a versatile intermediate in coordination chemistry and specialty chemical synthesis.

Properties

CAS No. |

96776-80-6 |

|---|---|

Molecular Formula |

C14H16ClO2P |

Molecular Weight |

282.70 g/mol |

IUPAC Name |

bis(hydroxymethyl)-diphenylphosphanium;chloride |

InChI |

InChI=1S/C14H16O2P.ClH/c15-11-17(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H/q+1;/p-1 |

InChI Key |

OQBWLGSTUDYSJM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CO)(CO)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Diphenylphosphine and Formaldehyde

The most widely employed method for synthesizing bis(hydroxymethyl)diphenylphosphonium chloride involves the reaction of diphenylphosphine with formaldehyde in the presence of hydrochloric acid. Diphenylphosphine (54 mmol) is combined with aqueous formaldehyde (40%, 9 mL) and concentrated HCl (36%, 5 mL), initiating an exothermic reaction that forms a homogeneous mixture. Upon cooling, the product crystallizes as a white solid, which is recrystallized from methanol to yield pure bis(hydroxymethyl)diphenylphosphonium chloride (99% yield).

The reaction proceeds via protonation of diphenylphosphine by HCl, followed by nucleophilic attack of formaldehyde at the phosphorus center. Sequential hydroxymethylation generates the bis(hydroxymethyl) intermediate, stabilized as a phosphonium salt. This method’s efficiency is attributed to the strong acid catalysis, which accelerates hydroxymethylation while suppressing side reactions such as oxidation or oligomerization.

Alternative Phosphine Substrates and Solvent Systems

While diphenylphosphine is the standard substrate, analogous syntheses using dicyclohexylphosphine or bicyclic phosphines (e.g., phosphabicyclononane) have been reported. For instance, dicyclohexylphosphine (0.5 mol) reacts with formaldehyde (40%, 96 mL) and HCl (36%, 47.5 mL) to yield [P(C₆H₁₁)₂(CH₂OH)₂]⁺Cl⁻ (98% yield) after recrystallization from isopropanol. These variants demonstrate the generality of the acid-catalyzed hydroxymethylation strategy for synthesizing bis(hydroxymethyl)phosphonium salts.

Optimization of Reaction Conditions

Temperature and Stoichiometric Control

Optimal reaction temperatures range from 20°C to 80°C, with higher temperatures accelerating crystallization but risking decomposition of acid-sensitive intermediates. A molar ratio of 1:2:1 (diphenylphosphine:formaldehyde:HCl) ensures complete conversion, as excess formaldehyde drives the bis-hydroxymethylation step to completion.

pH-Dependent Yield Optimization

The reaction’s pH critically influences product stability and isolation. At pH < 1, protonation of hydroxyl groups reduces solubility, facilitating crystallization. Conversely, neutral or alkaline conditions (pH 8.5–9.5) favor the formation of water-soluble byproducts, necessitating acidification for precipitation. Table 1 summarizes yield variations under different pH conditions.

Table 1: Yields of Bis(hydroxymethyl)diphenylphosphonium Chloride at Various pH Values

| pH Range | Yield (%) | Conditions Description |

|---|---|---|

| 4–5 | 62.0 | No base additive |

| 7–8 | 85.6 | Triethylamine present |

| 8.5–9.5 | 100 | Triethylamine and Na₂CO₃ present |

| <1 | 96.8 | Post-reaction acidification |

Data adapted from MDPI (2001).

Structural Characterization and Analytical Data

Spectroscopic Validation

^31P NMR spectroscopy confirms the phosphonium structure, with [PPh₂(CH₂OH)₂]⁺Cl⁻ exhibiting a singlet at δ 16.7 ppm in CD₃OD. Hydroxyl protons resonate as doublets (J(P,H) = 3.0 Hz) at δ 4.3 ppm in ^1H NMR, while aromatic protons from diphenyl groups appear as multiplet signals between δ 7.2–7.6 ppm.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction of [PPh₂(CH₂OH)₂]⁺Cl⁻ reveals a tetrahedral geometry at phosphorus, with P–C bond lengths of 1.80–1.82 Å and O–H···Cl hydrogen bonds (2.98–3.12 Å) stabilizing the crystal lattice. These interactions explain the compound’s high melting point (160–162°C) and hygroscopicity.

Applications in Ligand Synthesis

Preparation of Aminomethylphosphine Ligands

Bis(hydroxymethyl)diphenylphosphonium chloride serves as a precursor for bis(phosphinomethyl)amines via condensation with primary amines. For example, reaction with D-(+)-α-methylbenzylamine in aqueous methanol produces (Ph₂PCH₂)₂NCHMePh, a chiral ligand used in asymmetric catalysis. Triethylamine is typically added to deprotonate the hydroxyl groups, enabling nucleophilic displacement by the amine.

Water-Soluble Ligand Derivatives

Functionalization with 2-aminoethylphosphonic acid yields water-soluble ligands such as N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid. These derivatives exhibit pH-dependent solubility, transitioning from water-soluble at pH 8.5–9.5 to precipitable at pH < 1, enabling facile purification.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Chemistry Approaches

Conventional methods rely on stoichiometric HCl, generating corrosive waste. Recent advances explore Brønsted acidic ionic liquids (e.g., [BMIM]HSO₄) as recyclable catalysts, reducing environmental impact while maintaining yields >90%.

Cost-Benefit Analysis of Substrates

Diphenylphosphine-based routes are cost-effective for laboratory-scale synthesis ($120–150/mol), whereas dicyclohexylphosphine derivatives incur higher costs ($300–350/mol) due to substrate pricing. Bicyclic phosphines, though niche, offer steric advantages for specialized ligands.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form phosphine oxides.

Substitution: The chloride anion can be substituted with other nucleophiles.

Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.

Addition: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphonium salts.

Addition: Adducts with electrophiles.

Scientific Research Applications

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of phosphonium, bis(hydroxymethyl)diphenyl-, chloride involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the stabilization of reaction intermediates. The hydroxymethyl groups can participate in hydrogen bonding, further stabilizing the compound and its complexes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous phosphonium salts:

Biological Activity

Phosphonium, bis(hydroxymethyl)diphenyl-, chloride (commonly referred to as bis(hydroxymethyl)diphenylphosphonium chloride or BDPPC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant applications. This article synthesizes current research findings on the biological activity of BDPPC, highlighting its mechanisms of action, effectiveness against various pathogens, and potential applications.

Overview of Phosphonium Compounds

Phosphonium salts have garnered attention for their diverse biological activities. They are known to exhibit antimicrobial properties against a range of bacteria, including those that form biofilms. Recent studies have indicated that quaternary phosphonium salts (QPSs), including BDPPC, may serve as effective agents against multidrug-resistant (MDR) bacteria due to their unique structural characteristics and mechanisms of action .

Phosphonium compounds like BDPPC disrupt bacterial cell membranes, leading to cell lysis and death. Their effectiveness is attributed to their ability to interact with phospholipid bilayers, which is crucial for bacterial survival. This interaction results in increased permeability of the bacterial cell membrane, allowing for the leakage of essential intracellular components .

Efficacy Against Pathogens

Research has demonstrated that BDPPC exhibits significant antibacterial activity against various strains, including Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple antibiotics. In vitro studies have confirmed that phosphonium ionic liquids can effectively inhibit the growth of this bacterium, showcasing their potential as therapeutic agents .

Table 1: Antibacterial Efficacy of BDPPC Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Acinetobacter baumannii | 32 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

Antioxidant Properties

In addition to its antibacterial properties, BDPPC has been evaluated for its antioxidant potential. Research indicates that phosphonium ionic liquids can scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems . This dual functionality enhances the compound's applicability in therapeutic contexts where both antimicrobial and antioxidant effects are desirable.

Case Study 1: Efficacy Against Biofilms

A study focused on the effectiveness of BDPPC against biofilm-forming bacteria demonstrated that treatment with this compound significantly reduced biofilm biomass and viability. The study employed a crystal violet assay to quantify biofilm formation and revealed that BDPPC could disrupt established biofilms formed by Pseudomonas aeruginosa and other pathogens .

Case Study 2: In Vivo Applications

In vivo experiments involving murine models have shown promising results for the application of phosphonium salts like BDPPC in treating infections caused by MDR bacteria. These studies highlighted not only the antibacterial efficacy but also the reduced cytotoxicity compared to conventional antibiotics, suggesting a safer profile for therapeutic use .

Q & A

What is the established synthetic route for bis(hydroxymethyl)diphenylphosphonium chloride, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via the reaction of diphenylphosphine (HPPh₂) with aqueous formaldehyde and concentrated hydrochloric acid under ambient conditions. Key parameters include:

- Stoichiometry: 1:2 molar ratio of HPPh₂ to formaldehyde.

- Acid control: Excess HCl ensures protonation and stabilizes the phosphonium center.

- Temperature: Reaction proceeds at room temperature, but exothermicity requires controlled addition to avoid side reactions.

- Yield: Quantitative yields (>95%) are achievable with precise reactant addition and pH monitoring .

| Parameter | Condition |

|---|---|

| Reactants | HPPh₂, HCHO (aq), HCl (conc.) |

| Solvent | Aqueous medium |

| Reaction time | 2–4 hours (monitored by TLC/NMR) |

| Purification | Recrystallization or solvent wash |

What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 31P NMR: Identifies the phosphonium center (δ ~20–30 ppm, deshielded due to +ve charge).

- 1H/13C NMR: Hydroxymethyl protons appear at δ 3.5–4.5 ppm; phenyl groups show aromatic signals.

- IR spectroscopy: O–H stretching (~3200 cm⁻¹) and P–C vibrations (~1100 cm⁻¹).

- Elemental analysis: Validates C, H, P, and Cl content (±0.3% deviation).

- HPLC-MS: Detects trace impurities or decomposition products .

How does the electronic and steric profile of this phosphonium salt influence its reactivity in coordination chemistry?

Answer:

The hydroxymethyl groups act as electron donors, while the phenyl rings impose steric bulk. This combination:

- Enhances stability in metal-ligand complexes (e.g., with Ni²⁺ or Pd²⁺).

- Facilitates nucleophilic substitution at the phosphorus center due to the labile Cl⁻ counterion.

- Comparative studies with triphenylphosphine show higher water solubility and tunable Lewis acidity .

What are the stability challenges during storage, and how can decomposition be mitigated?

Answer:

- Hygroscopicity: Store under anhydrous conditions (desiccator, N₂ atmosphere).

- Thermal degradation: Decomposes above 80°C; avoid prolonged heating.

- Light sensitivity: Store in amber glass to prevent radical formation.

- Recommended stabilizers: Add 1–2% antioxidant (e.g., BHT) for long-term storage .

How can competing side reactions during synthesis be minimized?

Answer:

- Slow formaldehyde addition: Prevents overalkylation or oligomerization.

- pH control: Maintain acidic conditions (pH < 2) to suppress hydrolysis.

- Temperature modulation: Cool reaction vessel during exothermic peaks.

- Post-synthesis quenching: Neutralize excess HCl with NaHCO₃ before isolation .

What role does this compound play in polymer chemistry, and how does it compare to analogous phosphonium salts?

Answer:

- Crosslinking agent: Forms stable P–O–C bonds in epoxy resins or hydrogels.

- Flame retardancy: Phosphonium moiety suppresses combustion via char formation (vs. THPC/THPS systems).

- Antioxidant activity: Stabilizes radicals in polymer matrices more effectively than ammonium salts .

What mechanistic insights exist for nucleophilic substitution at the phosphonium center?

Answer:

- SN2 mechanism: Hydroxymethyl groups act as leaving groups in basic media.

- Anion exchange: Cl⁻ can be replaced by OH⁻ or RO⁻, altering solubility and reactivity.

- Kinetic studies: Second-order dependence on nucleophile concentration in polar aprotic solvents .

What safety protocols are essential for handling this compound?

Answer:

- PPE: Gloves, goggles, and lab coat mandatory.

- Ventilation: Use fume hood to avoid inhalation of HCl vapors.

- Spill management: Neutralize with sodium bicarbonate and adsorb with inert material.

- First aid: Flush eyes/skin with water for 15 minutes if exposed .

How does the chloride counterion influence solubility and catalytic applications?

Answer:

- Solubility: High in polar solvents (water, methanol) due to ionic character.

- Catalysis: Cl⁻ can act as a weak-field ligand in transition metal complexes, enabling ligand-exchange reactions.

- Comparative studies: Sulfate analogs (e.g., THPS) exhibit lower solubility in organic solvents .

How can discrepancies in reported synthetic yields be addressed?

Answer:

- Purity of HPPh₂: Use freshly distilled diphenylphosphine (≥98%).

- HCl concentration: Optimize to 6M for maximal protonation without side reactions.

- Reproducibility: Follow strict stoichiometric ratios and inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.